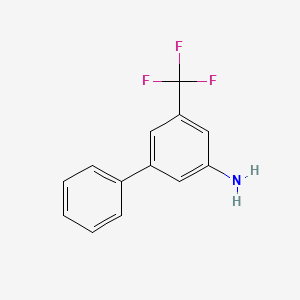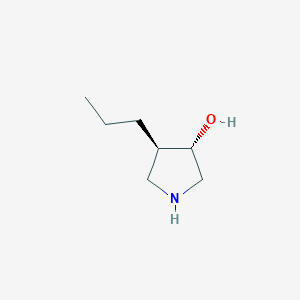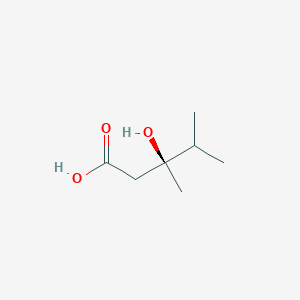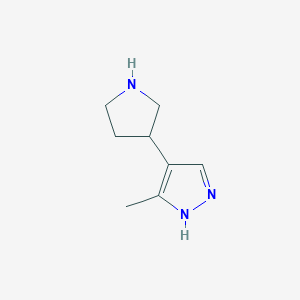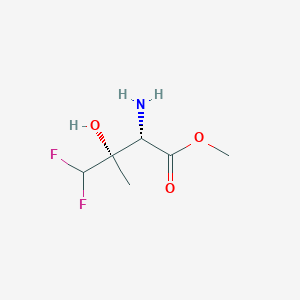
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of amino, hydroxy, and difluoro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the difluoro groups may result in the formation of various substituted derivatives.
Scientific Research Applications
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The presence of amino, hydroxy, and difluoro groups allows it to form hydrogen bonds, participate in nucleophilic attacks, and undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxy-3-methylbutanoate: Lacks the difluoro groups, resulting in different chemical properties and reactivity.
Methyl 2-amino-4,4-difluoro-3-hydroxybutanoate: Similar structure but without the additional methyl group, affecting its steric and electronic properties.
Uniqueness
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of difluoro groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11F2NO3 |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3/t3-,6+/m1/s1 |
InChI Key |
YMQYENYLWGCKGD-CVYQJGLWSA-N |
Isomeric SMILES |
C[C@]([C@@H](C(=O)OC)N)(C(F)F)O |
Canonical SMILES |
CC(C(C(=O)OC)N)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


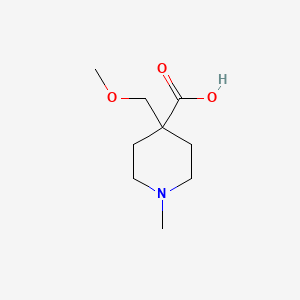
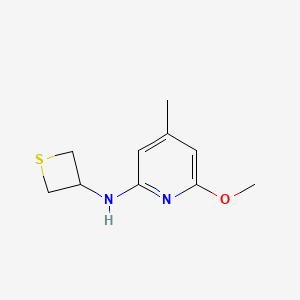
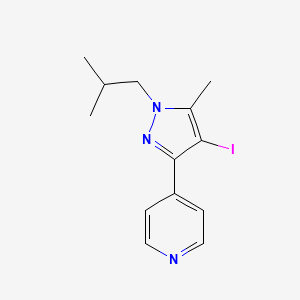


![3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid](/img/structure/B13327306.png)
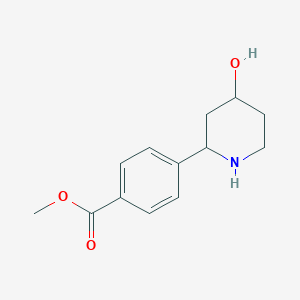
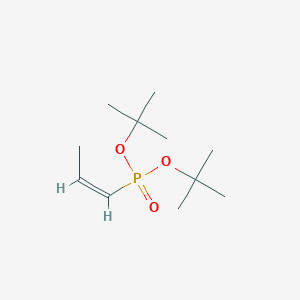
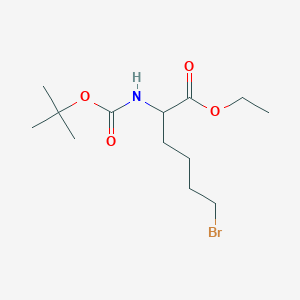
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
